molecular formula C9H11N3 B15226093 2-(3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetonitrile

2-(3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetonitrile

Cat. No.: B15226093
M. Wt: 161.20 g/mol
InChI Key: BEUOZUJBYQUYIM-UHFFFAOYSA-N
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Description

2-(3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetonitrile is a heterocyclic compound that contains both pyrrole and pyrazole rings. This compound is part of the broader class of nitrogen-containing heterocycles, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetonitrile typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of an aryl cyanomethyl ketone with a 5-amino-1-arylpyrazole can generate the desired product through a series of condensation and cyclization steps .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide (DMSO) to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-(3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolopyrazine derivatives, such as:

Uniqueness

What sets 2-(3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetonitrile apart is its specific structure, which combines the pyrrole and pyrazole rings in a unique configuration. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

2-(3-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetonitrile

InChI

InChI=1S/C9H11N3/c1-7-6-11-12-5-3-8(2-4-10)9(7)12/h6,8H,2-3,5H2,1H3

InChI Key

BEUOZUJBYQUYIM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(CCN2N=C1)CC#N

Origin of Product

United States

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